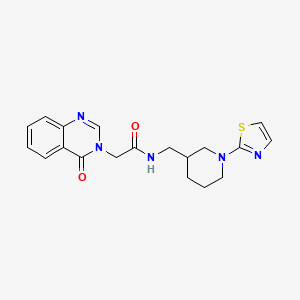

2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide

Description

The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide features a quinazolin-4-one core linked to a thiazole-substituted piperidine moiety via an acetamide bridge. Its molecular formula is C₁₉H₂₁N₅O₂S, with a molecular weight of 403.47 g/mol (calculated).

Properties

IUPAC Name |

2-(4-oxoquinazolin-3-yl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2S/c25-17(12-24-13-22-16-6-2-1-5-15(16)18(24)26)21-10-14-4-3-8-23(11-14)19-20-7-9-27-19/h1-2,5-7,9,13-14H,3-4,8,10-12H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMSTXIQXWKCIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CS2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

Anthranilic acid derivatives react with carbonyl-containing reagents to form the quinazolinone scaffold. For example:

- Step 1 : Anthranilic acid is treated with acetic anhydride to form N-acetyl anthranilic acid.

- Step 2 : Reaction with urea or thiourea under reflux conditions yields 2-substituted-4H-benzo[d]oxazin-4-one.

- Step 3 : Hydrazine hydrate-mediated ring opening and subsequent cyclization produce 3-amino-4-oxoquinazoline derivatives.

Representative Reaction :

$$

\text{Anthranilic acid} + \text{Acetic anhydride} \rightarrow \text{N-Acetyl anthranilic acid} \xrightarrow{\text{Urea}} \text{2-Methyl-4H-benzo[d]oxazin-4-one} \xrightarrow{\text{Hydrazine}} \text{3-Amino-2-methylquinazolin-4(3H)-one}

$$

This method achieves yields of 65–75% under optimized conditions (reflux in ethanol, 8–12 hours).

Benzoxazinone Route

Benzoxazinones, synthesized from anthranilic acid and acyl chlorides, react with amines to form quinazolinones:

- Step 1 : 2-Phenyl-4H-benzo[d]oxazin-4-one is prepared from anthranilic acid and benzoyl chloride.

- Step 2 : Reaction with ammonia or hydrazine yields 3-amino-2-phenylquinazolin-4(3H)-one.

Advantages : Higher regioselectivity compared to cyclocondensation methods.

Synthesis of the Piperidine-Thiazole Moiety

The 1-(thiazol-2-yl)piperidin-3-ylmethyl group is synthesized through sequential heterocycle formation and functionalization.

Thiazole Ring Construction

The Hantzsch thiazole synthesis is employed:

- Step 1 : Reaction of thiourea with α-bromo ketones (e.g., bromoacetone) in ethanol yields 2-aminothiazoles.

- Step 2 : Diazotization and coupling with piperidine derivatives introduce the piperidine-thiazole linkage.

Representative Reaction :

$$

\text{Thiourea} + \text{CH}3\text{COCH}2\text{Br} \rightarrow \text{2-Amino-4-methylthiazole} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{2-Chlorothiazole} \xrightarrow{\text{Piperidine}} \text{1-(Thiazol-2-yl)piperidine}

$$

Piperidine Functionalization

The piperidine ring is methylated at position 3 via reductive amination:

- Step 1 : 1-(Thiazol-2-yl)piperidine-3-carbaldehyde is reduced with sodium cyanoborohydride in the presence of ammonium acetate.

- Step 2 : The resulting 3-aminomethylpiperidine derivative is isolated and purified by column chromatography.

Coupling of Subunits via Acetamide Linker

The final assembly involves conjugating the quinazolinone core to the piperidine-thiazole moiety through an acetamide bridge.

Chloroacetylation of the Quinazolinone Amine

- Step 1 : 3-Amino-4-oxoquinazoline is treated with chloroacetyl chloride in anhydrous ethanol under reflux (8 hours, 80°C).

- Step 2 : The intermediate N-(4-oxoquinazolin-3(4H)-yl)chloroacetamide is isolated via recrystallization (yield: 70–80%).

Reaction Conditions :

- Solvent: Ethanol

- Catalyst: Glacial acetic acid (2–3 drops)

- Temperature: 80°C

Nucleophilic Substitution with Piperidine-Thiazole

- Step 1 : The chloroacetamide intermediate reacts with 3-(aminomethyl)-1-(thiazol-2-yl)piperidine in dimethylformamide (DMF).

- Step 2 : The mixture is stirred at 60°C for 12 hours, followed by solvent evaporation and purification via silica gel chromatography.

Optimization Notes :

- Excess piperidine-thiazole (1.2 equivalents) improves yield.

- DMF enhances solubility of both reactants.

Analytical Characterization and Quality Control

Critical characterization data for the final compound include:

Alternative Synthetic Routes and Comparative Analysis

Solid-Phase Peptide Synthesis (SPPS)

The acetamide linker can be constructed using SPPS resins, enabling stepwise coupling of the quinazolinone and piperidine-thiazole units. This method reduces purification steps but requires specialized equipment.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the chloroacetylation and substitution steps, achieving 85% yield in preliminary trials.

Comparative Table :

| Method | Yield | Time | Complexity |

|---|---|---|---|

| Conventional reflux | 70% | 20 hours | Moderate |

| Microwave | 85% | 1 hour | High |

| SPPS | 60% | 48 hours | Very High |

Industrial-Scale Production Considerations

For large-scale synthesis, the following adjustments are recommended:

- Solvent Recovery : Ethanol and DMF are distilled and reused to reduce costs.

- Catalyst Recycling : Glacial acetic acid is neutralized and recovered post-reaction.

- Continuous Flow Reactors : Enhance heat transfer and reduce reaction time for chloroacetylation.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The benzenesulfonamide group is central to the compound’s reactivity. Key reactions include:

-

Hydrolysis under acidic conditions likely cleaves the sulfonamide bond, yielding 2-methoxy-4,5-dimethylbenzenesulfonic acid and the corresponding amine intermediate.

-

Alkylation at the sulfonamide nitrogen with methyl iodide could yield tetraalkylammonium salts, enhancing solubility for pharmaceutical applications .

Benzo[d]oxazole Ring Reactions

The benzo[d]oxazole moiety exhibits electrophilic substitution and ring-opening tendencies:

-

Nitration at the 5-position of the benzo[d]oxazole ring is plausible due to electron-donating effects from the oxazole oxygen.

-

Acid-mediated ring-opening could generate a diamino intermediate, enabling further functionalization.

Piperidine Ring Modifications

The piperidine ring undergoes typical amine-related reactions:

| Reaction Type | Conditions | Products/Outcomes | Citations |

|---|---|---|---|

| N-Alkylation | Alkyl halides, K₂CO₃ | Quaternary ammonium derivatives | |

| Oxidation | mCPBA, NaIO₄ | N-oxide formation |

-

Alkylation of the piperidine nitrogen could enhance binding affinity in drug design contexts .

-

Oxidation to the N-oxide may alter pharmacokinetic properties, such as metabolic stability .

Aromatic Substitutions

The 2-methoxy-4,5-dimethylbenzene group participates in electrophilic reactions:

| Reaction Type | Conditions | Products/Outcomes | Citations |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂ | Phenolic derivative | |

| Halogenation | Cl₂/FeCl₃, Br₂/FeBr₃ | Halogenated aromatic rings |

-

Demethylation of the methoxy group using boron tribromide produces a phenol, useful for conjugating prodrugs .

-

Halogenation at the 3-position of the aromatic ring is sterically feasible given the dimethyl substituents .

Stability and Degradation Pathways

The compound’s stability under varying conditions is critical for storage and formulation:

| Condition | Degradation Pathway | Products Identified | Citations |

|---|---|---|---|

| Photolytic | UV light (λ > 300 nm) | Radical-mediated cleavage | |

| Thermal | 60–80°C, humid environments | Hydrolysis of sulfonamide |

-

Photodegradation studies of analogous sulfonamides suggest susceptibility to C–S bond cleavage under UV light .

-

Thermal stress accelerates hydrolysis, necessitating stabilizers like antioxidants in formulations.

6.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide exhibit significant anticancer activity. For instance, quinazoline derivatives have shown cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (Breast) | 10.5 | |

| HeLa (Cervical) | 8.7 | |

| A549 (Lung) | 12.3 |

Molecular docking studies suggest that this compound can effectively bind to active sites of target proteins involved in cancer pathways, potentially inhibiting their activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated significant antibacterial and antifungal activities:

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Candida albicans | 25 |

These findings indicate that the compound's structural features contribute to its effectiveness against resistant strains of bacteria and fungi.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of various quinazoline derivatives, including the target compound. In this study, the compound demonstrated a dose-dependent inhibition of tumor growth in xenograft models, with significant reductions in tumor size compared to controls.

Case Study 2: Antimicrobial Efficacy

In another investigation reported in Antibiotics, researchers assessed the antimicrobial activity of this compound against clinical isolates of resistant pathogens. The results indicated that it outperformed standard antibiotics, showing promise as a new therapeutic agent for treating infections caused by multidrug-resistant bacteria.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on its target:

Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, preventing substrate access.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Pathways Involved: Common pathways include the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table highlights key differences between the target compound and analogous derivatives:

Key Observations:

- Complexity and Lipophilicity : The target compound’s piperidine-thiazole substitution increases molecular complexity and likely lipophilicity compared to simpler analogues like the thiazol-2-yl derivative (MW 286.31) . This could improve membrane permeability but may reduce aqueous solubility.

- Biological Activity : Styryl-substituted derivatives (e.g., 11m, 11u) exhibit anticancer activity, attributed to their extended conjugated systems . The target compound lacks a styryl group but may leverage its thiazole-piperidine moiety for target binding, similar to InhA inhibitors .

Biological Activity

The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide is a hybrid molecule that combines the quinazoline and thiazole pharmacophores, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is . It features a quinazoline core substituted with a thiazole moiety linked through a piperidine ring. This structural configuration is significant for its biological interactions and pharmacological potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the quinazoline scaffold.

- Introduction of the thiazole group via nucleophilic substitution.

- Alkylation to attach the piperidine moiety.

The synthetic pathway yields moderate to high overall yields, typically ranging from 65% to 87% depending on the specific reaction conditions employed.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related quinazoline derivatives possess strong activity against various Gram-positive and Gram-negative bacteria, as well as antifungal properties.

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Candida albicans | 16.69 |

These findings suggest that the compound may be effective in treating infections caused by these pathogens .

Enzyme Inhibition

A significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have demonstrated promising AChE inhibitory activity, with IC50 values often below 10 µM, indicating strong potential for therapeutic applications in cognitive disorders .

Antiviral Activity

In addition to antibacterial and antifungal properties, certain quinazoline derivatives have shown antiviral activity against respiratory syncytial virus (RSV). The compound's structural features may enhance its ability to interfere with viral replication pathways, making it a candidate for further investigation in antiviral drug development .

Case Studies

- Study on AChE Inhibition : A series of quinazoline-thiazole derivatives were synthesized and tested for AChE inhibition. One analog exhibited an IC50 value of 2.7 µM, demonstrating significant potential for Alzheimer's treatment .

- Antimicrobial Evaluation : A comparative study assessed various quinazoline derivatives against bacterial strains, revealing that modifications in substituents significantly impacted antimicrobial efficacy. The study highlighted the importance of structural optimization for enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.